Methyl 2-amino-5-fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-5-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl ester group at the 3-position. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoquinoline and fluorinated reagents.
Esterification: The carboxyl group at the 3-position is esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Methyl 2-amino-5-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as dyes and pigments, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminoquinoline-3-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoroquinoline-3-carboxylate: Lacks the amino group at the 2-position.
2-Amino-5-fluoroquinoline: Lacks the methyl ester group at the 3-position.
Uniqueness
Methyl 2-amino-5-fluoroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the amino and ester groups provide sites for further chemical modification.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-amino-5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)7-5-6-8(12)3-2-4-9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
LQGYNCNVXWZHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC=C(C2=C1)F)N |
Origin of Product |
United States |
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